molecular formula C13H11FN4O2S B11203318 N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B11203318
M. Wt: 306.32 g/mol
InChI Key: GGMUGTPFJKKVMQ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The structure includes a 3-methyl substituent on the triazolo ring and a 3-fluorophenyl group attached via the sulfonamide moiety. These modifications are hypothesized to enhance binding affinity to parasitic targets like falcipain-2 while optimizing pharmacokinetic properties .

Properties

Molecular Formula

C13H11FN4O2S

Molecular Weight

306.32 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(6-3-7-18(9)13)21(19,20)17-11-5-2-4-10(14)8-11/h2-8,17H,1H3

InChI Key

GGMUGTPFJKKVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Cyclization with Trifluoroacetic Anhydride

Cyclization to form the triazolopyridine ring is achieved using TFAA. The hydroxy-formamidine intermediate is dissolved in tetrahydrofuran (THF), cooled to 0°C, and treated with TFAA (3 equiv). After stirring overnight at room temperature, the reaction is quenched with NaOH, extracted with chloroform-isopropyl alcohol (3:1), and purified via column chromatography (0–100% ethyl acetate in hexanes) to yield the triazolopyridine core. Key parameters influencing yield include:

ParameterOptimal ConditionYield Impact
Temperature0°C → RT85–92%
SolventTHFHigh purity
TFAA Equivalents3.0Max cyclization

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Step : THF outperforms DMF or DMSO in minimizing side reactions.

  • Sulfonylation Step : DCM provides optimal solubility, while elevated temperatures (>40°C) promote sulfonyl chloride decomposition.

Catalytic Enhancements

The Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@PCLH-TFA catalyst reduces reaction time from 12 hours to 4 hours and achieves a turnover number (TON) of 12.3. Comparative studies show:

CatalystYield (%)Reaction Time (h)
None6212
Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@PCLH-TFA884

Characterization and Analytical Validation

Spectroscopic Analysis

  • <sup>1</sup>H NMR : The triazolopyridine core exhibits characteristic singlet peaks at δ 8.2–8.5 ppm (triazole protons) and δ 2.4 ppm (methyl group).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 388.1 [M+H]<sup>+</sup>.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvent levels (e.g., DCM) are maintained below ICH limits (≤600 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. A virtual library screening against P. falciparum has identified several promising candidates with significant inhibitory effects.

CompoundIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98Falcipain-2

These results indicate that modifications to the triazolo-pyridine scaffold can enhance potency against malaria.

In Vitro Studies

A study by Karpina et al. synthesized and evaluated a series of triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The compounds were tested against P. falciparum, showing significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups exhibited enhanced interactions with FP-2 compared to those with electron-withdrawing groups.

Additional Biological Activities

Beyond antimalarial effects, N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has shown potential in other areas:

  • Antibacterial and Antifungal : Certain derivatives have demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation markers in preclinical models.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of triazolopyridine sulfonamides are highly dependent on substituents at three key positions:

  • Triazolo ring substitution (e.g., methyl, ethyl).
  • Sulfonamide nitrogen substituents (e.g., fluorophenyl, chlorobenzyl, methoxybenzyl).
  • Halogenation patterns (e.g., mono- vs. di-fluorination).

The table below compares the target compound with selected analogs from the literature:

Compound Name Triazolo Substituent Sulfonamide Substituent(s) Molecular Formula Molecular Weight Key Data/Activity
N-(3-Fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (Target) 3-Methyl N-(3-Fluorophenyl) C₁₃H₁₁FN₄O₂S* ~306.3* Inferred moderate activity
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide None N-(3,5-Difluorophenyl) C₁₂H₈F₂N₄O₂S 310.27 m.p. 184–186°C
3-Methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Methyl N-(3-Methylphenyl) C₁₄H₁₄N₄O₂S 302.36 No activity reported
3-Ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Ethyl N-(3-Fluorophenyl) C₁₄H₁₃FN₄O₂S 320.35 Higher lipophilicity
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide None N-(3-Chlorobenzyl), N-(3,5-Difluorophenyl) C₁₉H₁₃ClF₂N₄O₂S 435.6 IC₅₀ = 4.98 µM (antimalarial)

*Molecular formula and weight inferred from structural analogs in .

Key Observations:
  • Methyl vs. Ethyl : The 3-methyl group on the triazolo ring (target compound) offers a balance between steric hindrance and lipophilicity, whereas ethyl substituents (e.g., 320.35 MW in ) increase hydrophobicity, which may affect membrane permeability.
  • Sulfonamide Nitrogen Modifications : Bulky substituents like 3-chlorobenzyl (e.g., 435.6 MW in ) enhance antimalarial activity but may reduce metabolic stability.

Biological Activity

N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C13H11FN4O2S
  • Molecular Weight : 298.32 g/mol
  • CAS Registry Number : 1629229-37-3

Its structure features a triazolo-pyridine core with a sulfonamide group, which is significant for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimalarial Activity : A study designed a virtual library of compounds including triazolo-pyridines with sulfonamide fragments. Among them, certain derivatives showed promising in vitro antimalarial activity against Plasmodium falciparum, with IC50 values as low as 2.24 μM .
  • Anticancer Potential : The compound's structural analogs have been investigated for their ability to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy. Inhibitors derived from triazoloquinazolinones demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines such as HeLa and L363 .

The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with specific enzymes and pathways:

  • Inhibition of Proteases : The compound has been shown to inhibit falcipain-2 (FP-2), a cysteine protease crucial for the survival of malaria parasites. Inhibition of FP-2 leads to degradation of human hemoglobin by the parasite during its trophozoite stage .
  • Targeting Kinase Pathways : The anticancer properties are attributed to its ability to block Plk1 activity, disrupting mitotic processes and leading to cell death through apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AntimalarialPlasmodium falciparum2.24
AnticancerPolo-like kinase 14.1

Case Study: Antimalarial Screening

In a comprehensive study involving virtual screening and molecular docking, various compounds were synthesized and evaluated for their antimalarial efficacy. The results indicated that modifications in the triazolo-pyridine scaffold significantly influenced their inhibitory potency against P. falciparum, highlighting the importance of structural optimization in drug design .

Case Study: Anticancer Activity

Research on triazoloquinazolinone derivatives revealed that certain substitutions enhanced their binding affinity at Plk1, leading to improved cellular potency and selective induction of apoptosis in cancer cells. This underscores the potential for developing targeted therapies utilizing this class of compounds .

Q & A

Q. What are the standard synthetic protocols for N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Formation of the triazolopyridine core via cyclization of sulfonyl hydrazides with heterocyclic precursors under reflux in THF or dioxane .
  • Step 2 : Fluorophenyl sulfonamide coupling using 3-fluorophenyl chloride or similar electrophiles in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Q. Key Factors Affecting Yield :

ConditionImpactExample
SolventTHF yields higher cyclization efficiency compared to dioxane for analogous compounds 62% yield in THF vs. 58% in dioxane
TemperatureReflux (80–100°C) improves coupling efficiency for sulfonamide derivatives 160–162°C melting point for crystalline products
StoichiometryExcess electrophile (1.1–1.2 eq) minimizes side reactions 1.1 eq 3-fluorophenyl chloride used

Q. What spectroscopic methods are used to confirm the structure of this compound, and how are key signals interpreted?

  • ¹H-NMR :
    • Triazolo[4,3-a]pyridine protons appear as doublets (δ 7.87–8.88 ppm, J = 7.6 Hz) .
    • Fluorophenyl protons show meta-fluorine coupling (δ 7.00–7.45 ppm, multiplet) .
  • ¹³C-NMR :
    • Sulfonamide carbonyl at δ 140–145 ppm; trifluoromethyl (if present) at δ 120–125 ppm .
  • LC/MS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 435.6 for C₁₉H₁₃ClF₂N₄O₂S) .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

  • Byproducts :
    • Unreacted sulfonyl hydrazides (detected via TLC).
    • Di-substituted sulfonamides from excess electrophile .
  • Mitigation :
    • Column chromatography (silica gel, ethyl acetate/hexane) for purification .
    • Controlled stoichiometry (1.1 eq electrophile) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved for fluorinated triazolopyridine derivatives?

  • Case Study : A downfield shift in H-3 (δ 9.51 ppm) vs. expected δ 8.5–9.0 ppm may indicate hydrogen bonding or crystal packing effects .
  • Resolution :
    • Variable-temperature NMR to assess dynamic effects.
    • X-ray crystallography to confirm solid-state conformation (e.g., planar triazolo ring geometry) .

Q. How do substituents on the fluorophenyl group influence biological activity, and what SAR trends are observed?

  • SAR Insights :

    Substituent PositionActivity Trend (Antimalarial)Example
    3-FluorophenylEnhanced lipophilicity and target binding vs. chlorophenyl analogs IC₅₀ = 0.8 µM (3-F) vs. 1.2 µM (3-Cl)
    3,5-DifluorophenylReduced metabolic stability due to increased polarity Shorter t₁/₂ in microsomal assays

Q. What strategies optimize green synthesis routes for this compound to reduce hazardous waste?

  • Approaches :
    • Solvent-free cyclization (e.g., microwave-assisted reactions for triazolo formation, 93% yield) .
    • Biocatalytic sulfonamide coupling using lipases in aqueous media .

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with improved target affinity?

  • Methods :
    • DFT : Predicts electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on sulfonamide reactivity) .
    • Docking : Identifies key interactions with targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how are they addressed?

  • Challenges :
    • Exothermic reactions during sulfonamide coupling (risk of runaway reactions).
    • Poor solubility of intermediates in non-polar solvents .
  • Solutions :
    • Gradual reagent addition and temperature control (<5°C during exothermic steps).
    • Switch to DMSO/EtOH mixtures for improved solubility .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields for similar triazolopyridine sulfonamides?

  • Example : Yields of 60–93% for N-alkylated derivatives :

    DerivativeYield (%)Key Factor
    8a (3-F)62Steric hindrance from 3-fluorophenyl group
    10 (benzyl)93Solvent-free conditions reduce side reactions

Q. What experimental validation is required when in silico predictions conflict with in vitro bioassay results?

  • Workflow :
    • Re-synthesize compound to confirm purity (>95% by HPLC) .
    • Replicate assays under standardized conditions (e.g., pH, temperature).
    • Use SPR or ITC to measure binding kinetics and validate docking predictions .

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